4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide
Beschreibung
4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide is a chemical compound with the molecular formula C21H24F2N2O2 and a molecular weight of 374.4242664 . This compound is characterized by the presence of fluorine atoms and benzamide groups, which contribute to its unique chemical properties.
Eigenschaften
Molekularformel |
C21H24F2N2O2 |
|---|---|
Molekulargewicht |
374.4g/mol |
IUPAC-Name |
4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide |
InChI |
InChI=1S/C21H24F2N2O2/c22-18-10-6-16(7-11-18)20(26)24-14-4-2-1-3-5-15-25-21(27)17-8-12-19(23)13-9-17/h6-13H,1-5,14-15H2,(H,24,26)(H,25,27) |
InChI-Schlüssel |
NLXINXIPYKUPDQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCCNC(=O)C2=CC=C(C=C2)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCCNC(=O)C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with heptylamine to form an intermediate, which is then reacted with 4-fluorobenzamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Analyse Chemischer Reaktionen
4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the presence of fluorine atoms plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide can be compared with other similar compounds, such as:
4-fluorobenzoyl chloride: This compound is a precursor in the synthesis of 4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide and shares similar chemical properties.
4-fluorobenzamide: Another related compound used in the synthesis process, with similar structural features.
Other fluorinated benzamides: These compounds have similar chemical structures and properties, making them useful for comparative studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
